molecular formula C27H35N3O3 B10883173 4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10883173
M. Wt: 449.6 g/mol
InChI Key: YQBOPFVOUIGSJY-BZZOAKBMSA-N
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Description

4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a dibutylamino propyl chain, a hydroxy group, and a pyridyl group

Preparation Methods

The synthesis of 4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Dibutylamino Propyl Chain: This step involves the alkylation of the pyrrol-2-one core with a dibutylamino propyl halide.

    Addition of the Hydroxy and Pyridyl Groups: The hydroxy and pyridyl groups are introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Addition: Addition reactions can occur at the double bonds present in the structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the pyrrol-2-one core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H35N3O3

Molecular Weight

449.6 g/mol

IUPAC Name

(4Z)-1-[3-(dibutylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H35N3O3/c1-3-5-16-29(17-6-4-2)18-11-19-30-24(22-14-10-15-28-20-22)23(26(32)27(30)33)25(31)21-12-8-7-9-13-21/h7-10,12-15,20,24,31H,3-6,11,16-19H2,1-2H3/b25-23-

InChI Key

YQBOPFVOUIGSJY-BZZOAKBMSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CN=CC=C3

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CN=CC=C3

Origin of Product

United States

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